kaempferol-3-O-alpha-L-rhamnoside

Description

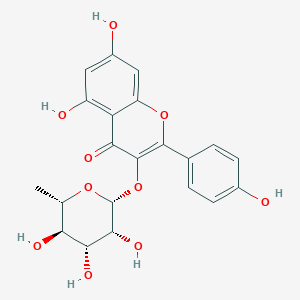

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H20O10 |

|---|---|

Molecular Weight |

432.4 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3/t8-,15-,17+,18+,21+/m0/s1 |

InChI Key |

SOSLMHZOJATCCP-MKMJNHTISA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |

Synonyms |

afzelin deacyl-SL0101 kaempferol-3-O-alpha-L-rhamnoside kaempferol-3-rhamnoside |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution in Scientific Literature

Kaempferol-3-O-alpha-L-rhamnoside, a flavonoid glycoside also known as afzelin (B1665622), is distributed across various plant families and species. Its presence has been documented in numerous botanical sources through phytochemical analyses.

Scientific studies have identified this compound and its derivatives in several plant families. The Rosaceae family, which includes species like Prunus spinosa, is a known source of this compound. neist.res.inekb.eg It has also been found in the Apiaceae family, specifically in Foeniculum vulgare. ebi.ac.uk The Fabaceae family is another significant source, with the compound being isolated from plants such as Pithecellobium dulce and Vicia faba. redalyc.orgnih.govresearchgate.netnih.gov Other plant families where this compound or its close derivatives have been identified include the Platanaceae and Cucurbitaceae. medchemexpress.com

The presence of this compound has been confirmed in a variety of plant species through detailed chemical analysis.

The compound has been successfully isolated from the leaves of Pithecellobium dulce, where it is recognized for its antioxidant properties. nih.govresearchgate.netnih.gov It is also found in Foeniculum vulgare, commonly known as fennel. ebi.ac.uk In Prunus spinosa (blackthorn), it has been isolated from the flowers. neist.res.inekb.eg The fruit of Siraitia grosvenorii (monk fruit) is another source from which this flavonoid has been extracted. Additionally, it has been isolated from Lindera obtusiloba Blume. medchemexpress.com

A phytochemical analysis of the aerial parts of Phragmites australis (common reed) also tentatively identified the presence of this compound. ebi.ac.uk In the case of Platanus occidentalis, a related compound, kaempferol (B1673270) 3-O-alpha-L-(2, 3-di-Z-p-coumaroyl) rhamnoside, has been isolated. While not the exact compound, more complex derivatives have been found in Anthyllis hermanniae and Vicia faba. In Anthyllis hermanniae, researchers identified kaempferol 3-O-[α-l-rhamnopyranosyl-(1→2)-α-l-arabinopyranoside]-7-O-α-l-rhamnopyranoside. From the aerial parts of Vicia faba, kaempferol 3,7-di-O-α-L-rhamnoside has been isolated. redalyc.org

Table 1: Botanical Sources of this compound and Its Derivatives

| Plant Family | Plant Species | Compound Identified |

| Fabaceae | Pithecellobium dulce | This compound nih.govresearchgate.netnih.gov |

| Apiaceae | Foeniculum vulgare | This compound ebi.ac.uk |

| Platanaceae | Platanus occidentalis | Kaempferol 3-O-alpha-L-(2, 3-di-Z-p-coumaroyl) rhamnoside |

| Fabaceae | Vicia faba | Kaempferol 3,7-di-O-α-L-rhamnoside redalyc.org |

| Rosaceae | Prunus spinosa | This compound neist.res.inekb.eg |

| Cucurbitaceae | Siraitia grosvenorii | This compound |

| Fabaceae | Anthyllis hermanniae | Kaempferol 3-O-[α-l-rhamnopyranosyl-(1→2)-α-l-arabinopyranoside]-7-O-α-l-rhamnopyranoside redalyc.org |

| Lauraceae | Lindera obtusiloba Blume | This compound medchemexpress.com |

| Poaceae | Phragmites australis | This compound (tentative identification) ebi.ac.uk |

Advanced Isolation and Purification Techniques in Research

The isolation and purification of this compound from natural sources involve a combination of extraction and chromatographic techniques to obtain the compound in a pure form for research purposes.

A variety of chromatographic methods are employed to separate this compound from complex plant extracts. Column chromatography is a fundamental technique used in the initial separation stages. For instance, the ethyl acetate (B1210297) fraction of a methanol (B129727) extract from Pithecellobium dulce leaves was subjected to silica (B1680970) gel column chromatography to isolate the compound. researchgate.net

Flash chromatography , a faster version of column chromatography, has been utilized for the purification of kaempferol glycosides from sources like the commercial extract of Siraitia grosvenorii. For final purification steps to achieve high purity, Preparative Thin Layer Chromatography (PTLC) has been applied, as seen in the isolation of the compound from Pithecellobium dulce after initial column chromatography. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC) is a more advanced, liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, thus preventing irreversible adsorption of the sample. While not explicitly detailed for the target compound, HSCCC has been successfully used for the one-step separation of the related kaempferol-3,7-O-α-L-dirhamnopyranoside from Siraitia grosvenorii leaves, demonstrating its utility in separating similar flavonoid glycosides.

The initial step in isolating this compound is typically solvent extraction from the plant material. The choice of solvent is crucial for efficiently extracting flavonoids. In the study of Pithecellobium dulce leaves, the powdered leaves were first defatted with n-hexane to remove chlorophyll (B73375) and other nonpolar components. The residue was then soaked in methanol to extract the desired compounds. researchgate.net

Following the initial extraction, a process known as fractionation or liquid-liquid partitioning is used to separate compounds based on their polarity. The crude methanolic extract is often suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. researchgate.net Research has shown that the ethyl acetate fraction is often enriched with flavonoid glycosides like this compound. researchgate.netnih.gov This enriched fraction is then carried forward for further purification using the chromatographic methods mentioned previously. In another example, a 70% ethanol (B145695) extract of Lindera obtusiloba Blume was subjected to solvent partitioning, where the ethyl acetate fraction showed high activity and was selected for further purification.

Table 2: Summary of Isolation and Purification Techniques

| Technique | Application Example | Reference |

| Solvent Extraction | Methanol extraction of Pithecellobium dulce leaves. | researchgate.net |

| Fractionation | Partitioning of crude extract with n-hexane, chloroform, and ethyl acetate. | researchgate.net |

| Column Chromatography | Silica gel column chromatography of the ethyl acetate fraction from Pithecellobium dulce. | researchgate.net |

| Flash Chromatography | Purification of kaempferol glycosides from Siraitia grosvenorii extract. | |

| Preparative Thin Layer Chromatography (PTLC) | Final purification of this compound from Pithecellobium dulce. | researchgate.net |

| High-Speed Counter-Current Chromatography (HSCCC) | Isolation of kaempferol-3,7-O-α-L-dirhamnopyranoside from Siraitia grosvenorii. |

Mechanistic Studies of Biological Activities

Antioxidant Mechanisms

The antioxidant capacity of kaempferol-3-O-alpha-L-rhamnoside is a cornerstone of its biological activity, attributed to its ability to neutralize harmful reactive oxygen species (ROS) and bolster the body's endogenous defense systems.

This compound has demonstrated notable efficacy in directly scavenging free radicals. A common method to evaluate this potential is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this test, the compound's ability to donate a hydrogen atom or an electron to the stable DPPH radical is measured. Studies have reported the IC₅₀ value—the concentration of the compound required to scavenge 50% of the DPPH radicals—for this compound to be approximately 14.6 µg/mL. Current time information in Tazewell County, US. Another study reported an even lower IC₅₀ value of 6.44 μg/ml, indicating potent free radical scavenging activity. mdpi.com This direct interaction with free radicals is a primary mechanism by which it helps to mitigate oxidative stress. nih.gov

Beyond direct radical scavenging, this compound effectively inhibits key markers of oxidative damage to biological macromolecules, including lipids and DNA.

Lipid Peroxidation: The compound has been shown to inhibit lipid peroxidation, the process by which oxidants damage lipids in cell membranes, leading to cellular injury. Current time information in Tazewell County, US. In human erythrocytes, this compound inhibited the production of malondialdehyde (MDA), a key byproduct of lipid peroxidation, when these cells were exposed to the free radical initiator AAPH (2,2'-azo(2-amidinopropane) dihydrochloride). Current time information in Tazewell County, US. Furthermore, in human keratinocytes, afzelin (B1665622) was found to effectively inhibit the increase in lipid peroxidation mediated by UVB radiation. nih.gov

DNA Damage: Research has demonstrated the protective effects of this compound against oxidative DNA damage. In one study, the compound protected pUC19 plasmid DNA from damage induced by AAPH in a dose-dependent manner. Current time information in Tazewell County, US. It was observed that at a concentration of 40 µg/mL, the compound showed a protective effect comparable to 50 µg/mL of the standard antioxidant, gallic acid. Current time information in Tazewell County, US. Additionally, afzelin has been shown to protect human keratinocytes from the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers, a form of DNA damage induced by UVB radiation. nih.gov

AAPH-induced oxidation in erythrocytes: this compound has been found to effectively protect human red blood cells from oxidative hemolysis induced by AAPH. Current time information in Tazewell County, US. When erythrocytes were incubated with AAPH, significant hemolysis occurred; however, the presence of this compound provided protection against this oxidative damage. Current time information in Tazewell County, US.

| Oxidative Stress Marker | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| Lipid Peroxidation (MDA) | AAPH-induced human erythrocytes | Inhibited production of malondialdehyde | Current time information in Tazewell County, US. |

| Lipid Peroxidation | UVB-mediated in human keratinocytes | Effectively inhibited the increase in lipid peroxidation | nih.gov |

| DNA Damage | AAPH-induced pUC19 plasmid DNA | Protected against oxidative damage in a dose-dependent manner | Current time information in Tazewell County, US. |

| DNA Damage (Cyclobutane Pyrimidine Dimers) | UVB-induced in human keratinocytes | Inhibited the formation of dimers | nih.gov |

| AAPH-induced Hemolysis | Human erythrocytes | Protected against oxidative hemolysis | Current time information in Tazewell County, US. |

A more sophisticated antioxidant mechanism of this compound involves the upregulation of the body's own antioxidant defense systems. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling cascade.

In human epidermal melanocytes, afzelin was found to increase the activity of the antioxidant response element (ARE)-luciferase reporter, indicating activation of the Nrf2 pathway. researchgate.net This was accompanied by enhanced expression of Nrf2 and its downstream antioxidant genes, including HO-1 and catalase. researchgate.net The study also showed that afzelin treatment led to the nuclear translocation of Nrf2 and was mediated through the inactivation of glycogen (B147801) synthase kinase-3β (GSK-3β). researchgate.net The cytoprotective effects of afzelin against hydrogen peroxide-induced damage were significantly reduced when Nrf2 expression was silenced, confirming the critical role of the Nrf2-ARE signaling pathway in its antioxidant action. researchgate.net

Anti-inflammatory Mechanisms

Chronic inflammation is a key driver of many diseases. This compound exerts anti-inflammatory effects by modulating critical signaling pathways and inhibiting the production of pro-inflammatory molecules.

NF-κB and MAPKs: The anti-inflammatory effects of afzelin are, in part, attributed to its ability to modulate key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). mdpi.com These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the expression of pro-inflammatory genes. It has been suggested that the downregulation of inflammatory mediators by afzelin can be attributed to the modulation of MAPK and NF-κB-mediated pathways. nih.gov In human keratinocytes exposed to UVB radiation, afzelin was shown to interfere with the p38 kinase pathway, a member of the MAPK family. nih.gov Another study on a related compound, kaempferol-3-O-glucorhamnoside, also demonstrated inhibition of inflammatory responses through the MAPK and NF-κB pathways. medchemexpress.com

PI3K/AKT: While direct evidence for the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway by this compound in the context of inflammation is limited, this pathway is a known regulator of inflammatory processes. nih.govmdpi.com

This compound has been shown to inhibit the production of several key pro-inflammatory mediators.

Nitric Oxide (NO): In lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells, afzelin inhibited the production of nitric oxide in a dose-dependent manner, with an IC₅₀ value of 42.8 µg/mL. nih.gov This inhibitory effect was comparable to that of the positive control, L-NMMA. nih.govnih.gov

Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β): Studies have demonstrated that afzelin treatment can down-regulate the production of the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β. nih.gov In a study on particulate matter-stimulated sebocytes, afzelin downregulated the protein expression of IL-6, IL-1β, and COX-2. frontiersin.org Furthermore, in UVB-exposed human keratinocytes, afzelin showed inhibitory effects on the release of IL-6 and TNF-α. nih.gov

Cyclooxygenase (COX)-1 and COX-2: this compound has been reported to inhibit the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). Current time information in Tazewell County, US.nih.gov These enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

| Pro-inflammatory Mediator | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | LPS-activated RAW 264.7 macrophages | Inhibited production with an IC₅₀ of 42.8 µg/mL | nih.govnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | UVB-exposed human keratinocytes | Inhibited release | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | General | Down-regulated production | nih.gov |

| Interleukin-6 (IL-6) | UVB-exposed human keratinocytes | Inhibited release | nih.gov |

| Interleukin-6 (IL-6) | Particulate matter-stimulated sebocytes | Downregulated protein expression | frontiersin.org |

| Interleukin-6 (IL-6) | General | Down-regulated production | nih.gov |

| Interleukin-1 beta (IL-1β) | Particulate matter-stimulated sebocytes | Downregulated protein expression | frontiersin.org |

| Interleukin-1 beta (IL-1β) | General | Down-regulated production | nih.gov |

| Cyclooxygenase (COX)-1 and COX-2 | General | Reported to inhibit these enzymes | Current time information in Tazewell County, US.nih.gov |

| Cyclooxygenase (COX)-2 | Particulate matter-stimulated sebocytes | Downregulated protein expression | frontiersin.org |

Anticancer and Antiproliferative Mechanisms (In Vitro and Non-Human In Vivo Models)

This compound demonstrates a multi-faceted approach to combating cancer by influencing cell cycle regulation, promoting programmed cell death, inhibiting cell proliferation, and modulating key signaling pathways.

Cell Cycle Regulation and Arrest

The uncontrolled proliferation of cancer cells is a hallmark of the disease, often stemming from a dysregulated cell cycle. This compound has been shown to intervene in this process by inducing cell cycle arrest, primarily at the G2/M phase. This pause in the cell cycle prevents the cells from dividing and proliferating. Studies have indicated that related compounds can down-regulate the expression of G2/M regulatory cyclins, such as cyclin A and cyclin B1, which are crucial for the transition through this phase. nih.gov Concurrently, there is an up-regulation of Cdk inhibitors like p21, which further enforces the cell cycle blockade. nih.govelsevierpure.com This targeted disruption of the cell division machinery is a key aspect of its anticancer potential. nih.govnih.govmdpi.commdpi.comfao.org

Apoptosis Induction Pathways

Beyond halting cell division, this compound actively promotes cancer cell death through apoptosis, a form of programmed cell suicide. This process is mediated through the activation of the caspase cascade, a family of enzymes that execute apoptosis. nih.govnih.gov Research has demonstrated that treatment with this compound leads to the upregulation of initiator caspases like caspase-9, which is associated with the intrinsic (mitochondrial) pathway of apoptosis. nih.govnih.govnih.govdocumentsdelivered.com This is often accompanied by the activation of executioner caspases, including caspase-3 and caspase-7, which then cleave essential cellular proteins, such as poly (ADP-ribose) polymerase (PARP), leading to the dismantling of the cell. nih.govnih.govdocumentsdelivered.com The activation of caspase-8, a key player in the extrinsic (death receptor) pathway, has also been observed, suggesting a dual-pronged approach to inducing apoptosis. nih.govdocumentsdelivered.comzendy.io

Inhibition of Cancer Cell Proliferation and Tumor Growth in Experimental Models

The ability of this compound to inhibit the growth of various cancer cell lines in laboratory settings is well-documented. Studies have shown its efficacy against a range of human cancer cells, including:

HeLa (cervical cancer): Kaempferol (B1673270), the aglycone of afzelin, has demonstrated a reduction in the viability of HeLa cells. elsevierpure.com

MCF-7 (breast cancer): Kaempferol-3-O-rhamnoside inhibits the proliferation of MCF-7 cells in a dose-dependent manner. nih.govnih.gov

LNCaP (prostate cancer): This compound has been shown to inhibit the proliferation of LNCaP prostate cancer cells. nih.govdocumentsdelivered.comnih.gov

HepG2 (liver cancer): The parent compound, kaempferol, has exhibited inhibitory effects on liver cancer cell lines. nih.gov

Ehrlich Ascites Carcinoma (EAC) cells: In an in vivo model using EAC-bearing mice, this compound significantly inhibited tumor cell growth. nih.govnih.govresearchgate.net Treatment led to a reduction in viable tumor cells and induced morphological changes indicative of apoptosis. nih.govresearchgate.net

This broad-spectrum activity highlights the potential of this compound as an antiproliferative agent. nih.govdocumentsdelivered.comnih.govnih.govnih.govresearchgate.netnih.gov

Interactive Data Table: Effect of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect | References |

| HeLa | Cervical Cancer | Reduced cell viability | elsevierpure.com |

| MCF-7 | Breast Cancer | Dose-dependent inhibition of proliferation | nih.govnih.gov |

| LNCaP | Prostate Cancer | Inhibition of proliferation | nih.govdocumentsdelivered.comnih.gov |

| HepG2 | Liver Cancer | Inhibitory effects | nih.gov |

| EAC | Ascites Carcinoma | Inhibition of tumor cell growth in vivo | nih.govnih.govresearchgate.net |

Research into Anti-angiogenic Effects

The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. Kaempferol and its derivatives have been investigated for their ability to inhibit this process. Studies suggest that these compounds can suppress angiogenesis by downregulating the expression of key growth factors like vascular endothelial growth factor (VEGF). nih.govresearchgate.net This inhibition can occur through both HIF-dependent and independent pathways, indicating a comprehensive mechanism for disrupting the blood supply to tumors. nih.govresearchgate.net

Modulation of Cancer-Related Signaling Pathways

The anticancer effects of this compound are underpinned by its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer. frontiersin.org Research has pointed to its influence on the following pathways:

ERK1/2: The MAPK/ERK pathway is involved in multiple cancer-related processes, including cell growth and invasion. frontiersin.org Kaempferol has been shown to modulate this pathway, in some cases inhibiting it to suppress cancer cell migration. tandfonline.comnih.gov

PI3K/AKT: The PI3K/Akt/mTOR pathway is crucial for cell survival and proliferation, and its inhibition is a key target in cancer therapy. frontiersin.org Kaempferol has been found to repress AKT phosphorylation, thereby inhibiting this pro-survival pathway. researchgate.netnih.gov

STAT3: The STAT3 signaling pathway is frequently overactive in many cancers and plays a role in carcinogenesis. tandfonline.com Kaempferol has been shown to interfere with STAT3 signaling, contributing to its anticancer effects. nih.govnih.gov

AP-1: Kaempferol has been reported to block the AP-1 signaling pathway, which is involved in cell proliferation and transformation. tandfonline.com

By targeting these interconnected pathways, this compound can exert a coordinated attack on cancer cells, inhibiting their growth, survival, and spread. nih.govnih.gov

Antiviral Mechanisms (In Vitro)

In addition to its anticancer properties, this compound has demonstrated antiviral activity in in-vitro studies. Research has shown its effectiveness against a range of viruses, including:

Herpes Simplex Virus (HSV): Kaempferol-3-O-rhamnoside has been shown to have anti-inflammatory effects in the context of HSV-1 encephalitis. bohrium.comresearchgate.net It can reduce the production of pro-inflammatory factors and inhibit virus-induced apoptosis in microglial cells. bohrium.comresearchgate.net

Respiratory Syncytial Virus (RSV): Kaempferol derivatives have been found to be effective against RSV. nih.gov

Coronavirus: Kaempferol glycosides, including afzelin, have been identified as potent inhibitors of the 3a channel protein of coronaviruses, which is involved in virus release. cybermedlife.eunih.gov This suggests a potential mechanism for disrupting the viral life cycle. cybermedlife.eunih.gov

The antiviral mechanisms of kaempferol compounds are varied and can include inhibiting viral attachment and entry into host cells, as well as interfering with viral replication processes. nih.gov

Interactive Data Table: Antiviral Activity of this compound

| Virus | Observed Effect | Mechanism of Action | References |

| Herpes Simplex Virus (HSV-1) | Anti-inflammatory, inhibition of virus-induced apoptosis | Reduction of pro-inflammatory factors, modulation of apoptosis pathways | bohrium.comresearchgate.net |

| Respiratory Syncytial Virus (RSV) | Effective against the virus | Inhibition of viral cytopathic effects | nih.gov |

| Coronavirus | Inhibition of 3a channel protein | Blockade of ion channel involved in virus release | cybermedlife.eunih.gov |

Inhibition of Viral Replication (e.g., Respiratory Syncytial Virus, Hepatitis B)

This compound has demonstrated notable efficacy in curbing the replication of various viruses. In studies involving Respiratory Syncytial Virus (RSV), this compound, derived from Eucalyptus citriodora leaves, was found to be effective against the virus, albeit with a slightly lower selectivity compared to the antiviral drug ribavirin. nih.gov Specifically, this compound exhibited an IC50 (half-maximal inhibitory concentration) of 56.90 μg/mL against RSV. nih.gov

Research has also highlighted its potential against the Hepatitis B virus (HBV). Molecular docking analyses suggest that kaempferol-3-O-rhamnoside exhibits a strong binding affinity for key HBV proteins, namely the HBV polymerase (HBV-Pol) and the HBV core protein (HBV-Core). nih.gov This interaction is believed to inhibit the synthesis of HBsAg and HBeAg, which are crucial markers for HBV replication and infectivity. nih.gov The inhibitory action on these viral components effectively halts the viral life cycle.

Modulation of Host-Virus Interactions

Beyond direct viral inhibition, this compound appears to modulate the complex interplay between the host and invading viruses. The antiviral mechanisms of kaempferol and its derivatives are multifaceted, including the inhibition of viral attachment and entry into host cells. researchgate.net By interfering with these initial stages of infection, the compound can prevent the virus from establishing a foothold within the host.

Targeting Viral Proteins (e.g., Coronavirus 3a Channel Protein)

A significant area of research has focused on the ability of this compound and related compounds to target specific viral proteins. The 3a channel protein of coronaviruses, an ion channel involved in virus release, has emerged as a key target. nih.govnih.govcapes.gov.br Studies have shown that kaempferol derivatives with a rhamnose residue are effective inhibitors of this channel. nih.govnih.gov By blocking the 3a channel, these compounds can impede virus production and release from infected cells, thereby limiting the spread of the infection. cybermedlife.eu This targeted approach underscores the potential for developing kaempferol glycosides as specific anti-coronaviral agents. nih.govnih.govresearchgate.net

Antimicrobial Research (In Vitro)

Antibacterial Effects

In vitro studies have revealed the broad-spectrum antibacterial activity of this compound against several pathogenic bacteria.

Pseudomonas aeruginosa : One study highlighted that a kaempferol rhamnoside derivative demonstrated higher antibacterial activity against P. aeruginosa than the standard antibiotic ciprofloxacin, with a minimum inhibitory concentration (MIC) of 1 μg/ml compared to 2 μg/ml for ciprofloxacin. nih.gov

Methicillin-resistant Staphylococcus aureus (MRSA) : A specific derivative, kaempferol-3-O-alpha-L-(2",3"-di-p-coumaroyl)rhamnoside (KCR), has shown potent activity against MRSA. nih.gov Proteomic analysis revealed that KCR inhibits protein synthesis in S. aureus. henryford.com

Enterococcus faecalis : Kaempferol and its derivatives have been shown to be effective against E. faecalis. nih.gov

Staphylococcus aureus and Staphylococcus epidermidis : Extracts containing this compound have demonstrated activity against both S. aureus and S. epidermidis. nih.gov

Escherichia coli : The antibacterial action of kaempferol derivatives has also been observed against E. coli. nih.gov

The proposed mechanism for the antibacterial action of flavonoids like this compound involves their ability to form complexes with bacterial cell walls, thereby inhibiting microbial growth. nih.gov

Antimycobacterial Effects

Research has also explored the potential of this compound against mycobacteria. A phenolic extract from the leaves of Doliocarpus dentatus, which contains kaempferol 3-O-α-L-rhamnopyranoside, proved to be an effective antimycobacterial agent in a rat model. nih.gov This suggests its potential as a lead compound for the development of new treatments for mycobacterial infections like tuberculosis.

Hepatoprotective Research (In Vivo Non-Human Models)

In vivo studies using non-human models have provided compelling evidence for the hepatoprotective effects of this compound and its derivatives.

In a mouse model of carbon tetrachloride (CCl4)-induced liver injury, administration of a kaempferol glycoside significantly reduced the elevated levels of serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), key indicators of liver damage. nih.gov The compound also suppressed the increase in liver thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, highlighting its antioxidant activity. nih.gov

Another study investigated the effects of a kaempferol derivative, kaempferol-3-O-α-l-arabinopyranosyl-7-O-α-l-rhamnopyranoside (KAR), on d-galactosamine (B3058547) (GalN) and lipopolysaccharide (LPS)-induced acute liver failure in mice. nih.govdntb.gov.ua KAR was found to reduce mouse mortality, preserve normal liver structure, and inhibit the activities of serum AST and ALT. nih.govdntb.gov.ua Mechanistically, KAR demonstrated anti-oxidative, anti-inflammatory, and anti-apoptotic effects by down-regulating the TLR4 and NF-κB signaling pathways. nih.govresearchgate.net

Other Investigated Biological Activities and Associated Mechanisms

Beyond its hepatoprotective effects, research has explored the therapeutic potential of this compound in other areas.

The compound has been investigated for its potential as an anthelmintic agent. While this area of research is less extensive, some studies have explored its activity against parasitic worms. This suggests a potential application in combating parasitic infections, although the precise mechanisms are still under investigation.

This compound has been studied for its effects on glucose metabolism, which is relevant to managing conditions like type 2 diabetes. nih.gov Research indicates that it may influence glucose homeostasis through multiple mechanisms. One area of investigation is its potential to enhance glucose uptake in peripheral tissues, such as the soleus muscle in rats. Another proposed mechanism is the inhibition of glucose absorption from the intestine, which would help in controlling post-meal blood sugar spikes.

The compound has been evaluated for its ability to inhibit various enzymes. A key target in diabetes management is alpha-amylase, an enzyme that breaks down starches into glucose in the digestive tract. nih.govnih.gov By inhibiting alpha-amylase, this compound can slow down carbohydrate digestion and reduce the rate of glucose absorption. nih.gov

Studies have also looked into its inhibitory effects on dipeptidyl peptidase-IV (DPP-IV), another enzyme involved in glucose regulation. Furthermore, its potential to inhibit tyrosinase, a key enzyme in melanin (B1238610) production, suggests possible applications in dermatology for managing hyperpigmentation.

Table 2: Investigated Enzyme Inhibition by this compound

| Enzyme | Biological Relevance | Potential Application |

|---|---|---|

| Alpha-Amylase | Carbohydrate digestion and glucose release. nih.gov | Management of postprandial hyperglycemia. |

| DPP IV (Dipeptidyl peptidase-IV) | Incretin hormone degradation, glucose regulation. | Type 2 diabetes management. |

| Tyrosinase | Melanin synthesis. | Hyperpigmentation disorders. |

Renal Protective Mechanisms in Experimental Models (e.g., ROS and Nitrite (B80452) Reduction, Glomerular Protection)researchgate.net

Research into the biological activities of this compound, also known as afzelin, has revealed significant renal protective effects in experimental models. nih.govacs.orgnih.gov These protective mechanisms are largely attributed to the compound's ability to mitigate oxidative stress and preserve the structural integrity of the kidney's filtration units. nih.govacs.orgnih.gov

Studies utilizing normotensive and spontaneously hypertensive rat models have demonstrated the compound's capacity to counteract renal damage associated with hypertension. acs.orgnih.gov In hypertensive subjects, treatment with this compound led to a discernible decrease in the generation of reactive oxygen species (ROS) and nitrite in kidney tissue homogenates when compared to untreated hypertensive controls. nih.govacs.orgnih.gov This reduction in oxidative and nitrosative stress is a key indicator of its renal protective action.

Furthermore, histological analysis of the renal corpuscle, which comprises the glomerulus and Bowman's capsule, showed that this compound mitigated the pathological changes typically observed in hypertensive models. nih.govacs.orgnih.gov This suggests a direct protective effect on the glomeruli, the primary filtration apparatus of the kidneys. The antioxidant potential of this compound has been reported to be effective in scavenging free radicals at various concentrations. nih.gov The compound's ability to protect against oxidative damage has also been observed in other experimental settings, such as in models of DNA damage and hemolysis induced by free radical initiators. nih.gov

The table below summarizes the key research findings from an experimental study on the renal protective effects of this compound.

| Experimental Model | Parameter Measured | Observed Effect of this compound | Reference |

| Spontaneously Hypertensive Rats (SHR) | Reactive Oxygen Species (ROS) Generation (in kidney homogenates) | Decreased | nih.govacs.orgnih.gov |

| Spontaneously Hypertensive Rats (SHR) | Nitrite Generation (in kidney homogenates) | Decreased | nih.govacs.orgnih.gov |

| Spontaneously Hypertensive Rats (SHR) | Renal Corpuscle Morphology (Glomerulus and Bowman's Capsule) | Mitigated structural changes | nih.govacs.orgnih.gov |

Structure Activity Relationship Sar Studies

Impact of Glycosylation Pattern on Biological Activity

The presence and position of sugar moieties, a feature known as glycosylation, play a pivotal role in the biological activity of kaempferol (B1673270) derivatives. The attachment of a rhamnose sugar at the 3-position of the kaempferol backbone to form kaempferol-3-O-alpha-L-rhamnoside significantly modifies its properties compared to its parent compound, kaempferol. nih.gov

Studies have shown that the glycosylation pattern can influence a range of activities, including antioxidant and anti-inflammatory effects. For instance, the presence of the rhamnose moiety in this compound has been observed to alter its antioxidant capacity. e-ajbc.org While the aglycone kaempferol often exhibits potent antioxidant activity, the addition of the sugar can sometimes lead to a decrease in this effect. e-ajbc.org This suggests that the free hydroxyl groups on the kaempferol structure are crucial for radical scavenging, and their substitution with a sugar molecule can impact this function.

Furthermore, the type and linkage of the sugar are critical. Different glycosides of kaempferol, such as those with glucose or other sugars, may exhibit distinct biological profiles. The specific alpha-L-rhamnoside linkage in afzelin (B1665622) contributes to its unique set of biological activities, distinguishing it from other kaempferol glycosides.

Comparative Studies with Aglycone (Kaempferol) and Other Glycosidic Derivatives

In terms of anti-inflammatory activity, kaempferol itself is a potent agent. biorxiv.org However, this compound also demonstrates significant anti-inflammatory properties. nih.govmedchemexpress.com One study found that afzelin acted as an aldose reductase (AR) inhibitor with a much lower IC₅₀ concentration (1.91 μM) compared to kaempferol (12.87 μM), suggesting a stronger inhibitory effect in this specific pathway. nih.gov

Regarding antioxidant activity, research has yielded varied results. One study found that kaempferol was a more effective antioxidant than its glycosylated forms, including afzelin. e-ajbc.org The DPPH radical scavenging activity of kaempferol was significantly higher than that of kaempferitrin (B1674772) (kaempferol with two rhamnose sugars), with afzelin falling in between. e-ajbc.org Conversely, another study highlighted the potent antioxidant activity of this compound, noting its ability to inhibit oxidation in DNA and human erythrocytes. nih.govnih.gov

The table below summarizes the comparative findings from various studies:

| Compound | Biological Activity | Key Findings |

| This compound (Afzelin) | Aldose Reductase Inhibition | IC₅₀ of 1.91 μM, more potent than kaempferol. nih.gov |

| Kaempferol | Aldose Reductase Inhibition | IC₅₀ of 12.87 μM. nih.gov |

| This compound (Afzelin) | Antioxidant Activity (DPPH) | Less effective than kaempferol. e-ajbc.org |

| Kaempferol | Antioxidant Activity (DPPH) | Most effective antioxidant among the tested derivatives. e-ajbc.org |

| This compound (Afzelin) | Anti-tumor Activity (EAC cells) | Showed 70.89 ± 6.62% cell growth inhibition at 50 mg/kg. nih.govresearchgate.net |

| Vincristine (Standard Drug) | Anti-tumor Activity (EAC cells) | Showed 77.84 ± 6.69% cell growth inhibition. nih.govresearchgate.net |

| This compound (Afzelin) | Depigmenting Activity | Showed no inhibitory activity or cytotoxicity in B16 melanoma cells. nih.gov |

| Kaempferol | Depigmenting Activity | Showed inhibitory activity, possibly linked to cytotoxicity. nih.gov |

Role of Specific Hydroxyl and Sugar Moieties in Pharmacophore Activity

The specific structural features of this compound, namely its hydroxyl groups and the rhamnose sugar, are fundamental to its pharmacophore activity. The term pharmacophore refers to the essential three-dimensional arrangement of atoms or functional groups necessary for a molecule's biological activity.

The core kaempferol structure possesses several hydroxyl groups that are key to its biological functions. nih.gov Research indicates that the 3-hydroxyl group of kaempferol is a particularly important pharmacophore. nih.gov When this hydroxyl group is glycosylated, as in the case of this compound, the biological activity is altered. nih.gov Studies have suggested that the addition of rhamnose moieties at the 3-position of kaempferol can have a negative effect on certain biological activities, such as depigmenting and some anti-inflammatory actions. nih.gov

Biosynthesis, Biotransformation, and Pharmacokinetics in Research Context

Enzymatic Glycosylation Pathways

The biosynthesis of kaempferol-3-O-alpha-L-rhamnoside involves a series of enzymatic steps, culminating in the attachment of a rhamnose sugar molecule to the kaempferol (B1673270) aglycone. This process, known as glycosylation, is crucial for the diversity of flavonoids found in nature and is catalyzed by a class of enzymes called glycosyltransferases (GTs).

In plants, the core structure of kaempferol is synthesized via the phenylpropanoid pathway. The journey begins with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA. nih.gov This molecule then enters the flavonoid biosynthesis pathway, where it is combined with three molecules of malonyl-CoA by chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) to form naringenin (B18129). nih.gov Naringenin is then converted to kaempferol through the action of flavanone (B1672756) 3-hydroxylase (F3H) and flavonol synthase (FLS). nih.gov

The final step in the formation of this compound is the glycosylation at the 3-hydroxyl group of the kaempferol backbone. This reaction is mediated by a specific UDP-rhamnose-dependent glycosyltransferase (UGT). For instance, research has identified flavonol 3-O-rhamnosyltransferase (UGT78D1) as a key enzyme in this process. nih.govnih.gov These enzymes utilize an activated sugar donor, UDP-rhamnose, to transfer the rhamnosyl moiety to the kaempferol acceptor, forming the O-glycosidic bond. researchgate.net

Significant progress has been made in understanding and engineering these pathways in microorganisms. Scientists have successfully engineered Escherichia coli and Saccharomyces cerevisiae to produce kaempferol-3-O-rhamnoside from simple substrates like glucose. nih.govnih.govnih.govmedchemexpress.com This involves introducing the necessary biosynthetic genes from plants into the microbial host. For example, a functional pathway in E. coli was constructed using five key genes: tyrosine ammonia (B1221849) lyase (TAL), 4-coumaroyl-CoA ligase (4CL), chalcone synthase (CHS), flavonol synthase (FLS), and a flavonol 3-O-rhamnosyltransferase (UGT78D1). nih.govnih.gov

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia lyase | PAL | Converts phenylalanine to cinnamic acid |

| Cinnamic acid 4-hydroxylase | C4H | Converts cinnamic acid to p-coumaric acid |

| 4-coumaric acid:CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA |

| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone |

| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to naringenin |

| Flavanone 3-hydroxylase | F3H | Converts naringenin to dihydrokaempferol (B1209521) |

| Flavonol synthase | FLS | Converts dihydrokaempferol to kaempferol |

| Flavonol 3-O-rhamnosyltransferase | UGT78D1 | Transfers a rhamnose group to the 3-hydroxyl position of kaempferol |

Metabolic Transformations (e.g., by Intestinal Flora)

Upon oral ingestion, this compound, like many other flavonoid glycosides, is not readily absorbed in its intact form due to its hydrophilic nature. medchemexpress.com The primary site of its initial metabolism is the intestine, where it interacts with the vast community of resident microorganisms, the gut microbiota.

The intestinal flora possesses a wide array of enzymes, including β-glucosidases and rhamnosidases, which are capable of cleaving the glycosidic bond. foodb.ca The first step in the biotransformation of this compound is the hydrolysis of the rhamnose sugar moiety, which releases the aglycone, kaempferol. nih.govmedchemexpress.com This deglycosylation step is crucial as the resulting aglycone is more lipophilic and thus more readily absorbed through the intestinal wall. medchemexpress.com

Research has shown that O-glycosides, such as this compound, are generally metabolized more rapidly by the gut microbiota compared to C-glycosides. researchgate.net Following the formation of the aglycone kaempferol, the gut microbiota can further metabolize it through the fission of its C-ring structure. medchemexpress.com This degradation leads to the formation of simpler phenolic compounds. nih.govmedchemexpress.com The main metabolites identified from the microbial breakdown of kaempferol include 4-hydroxyphenylacetic acid and phloroglucinol. nih.govmedchemexpress.com These smaller metabolites can then be absorbed into the systemic circulation.

The composition of an individual's gut microbiota can influence the rate and extent of these metabolic transformations, leading to inter-individual variations in the bioavailability and potential biological effects of the parent compound. researchgate.net

Table 2: Major Metabolic Products of this compound by Intestinal Flora

| Parent Compound | Initial Transformation | Key Metabolite (Aglycone) | Further Degradation Products |

| This compound | Hydrolysis of rhamnose | Kaempferol | 4-hydroxyphenylacetic acid, phloroglucinol |

Pharmacokinetic Profiles in Experimental Animal Models (e.g., ADME Research)

The pharmacokinetic profile of this compound and its aglycone, kaempferol, has been investigated in various experimental animal models, primarily in rats, to understand their absorption, distribution, metabolism, and excretion (ADME).

Studies on the oral administration of kaempferol and its glycosides have consistently demonstrated low bioavailability. researchgate.net This is attributed to several factors, including poor water solubility, extensive first-pass metabolism in the intestine and liver, and rapid elimination. researchgate.net

Following oral administration to rats, this compound is first metabolized by the gut microbiota to kaempferol, as described previously. The absorbed kaempferol then undergoes extensive phase II metabolism, primarily in the enterocytes and the liver. medchemexpress.com The major metabolic pathways include glucuronidation, sulfation, and methylation, resulting in the formation of various conjugated metabolites. medchemexpress.com

In a study involving the oral administration of kaempferol to rats, the maximum plasma concentration (Cmax) of kaempferol was found to be relatively low, and it was reached within a short period (Tmax). researchgate.net For instance, after an oral dose of 100 mg/kg of kaempferol in rats, a Cmax of 1.48 μg/mL was observed at 1.5 hours. researchgate.net Another study in male Sprague-Dawley rats given 10 mg/kg of kaempferol orally reported a Cmax of 0.305 µmol/L at a Tmax of 26.7 minutes. researchgate.net

The distribution of kaempferol and its metabolites can vary depending on the route of administration (oral vs. intravenous). researchgate.net Once in the bloodstream, these compounds are distributed to various tissues before being eliminated, primarily through the urine and feces. medchemexpress.com The extensive metabolic conversion of kaempferol and its glycosides means that the compounds circulating in the blood are predominantly in their conjugated forms rather than the free aglycone. medchemexpress.com

Table 3: Pharmacokinetic Parameters of Kaempferol in Rats (Oral Administration)

| Dose | Cmax | Tmax | Reference |

| 100 mg/kg | 1.48 µg/mL | 1.5 h | researchgate.net |

| 10 mg/kg | 0.305 µmol/L | 26.7 min | researchgate.net |

Future Directions and Research Perspectives

Exploration of Novel Molecular Targets

Future research will likely focus on identifying and validating novel molecular targets for kaempferol-3-O-alpha-L-rhamnoside to better understand its mechanisms of action. Current studies have already laid the groundwork, suggesting several promising avenues.

Molecular docking and in-vitro studies have revealed that the compound interacts with multiple proteins involved in critical biological pathways. For instance, it has demonstrated a high binding affinity for enzymes that regulate blood glucose, such as glycogen (B147801) synthase kinase, glycogen phosphorylase, glucokinase, and α-amylase, indicating a potential role in managing diabetes. researchgate.net Further investigation into its inhibitory effects on α-amylase and dipeptidyl peptidase-IV (DPP IV) could solidify its standing as a candidate for anti-diabetic therapies. medchemexpress.com

In the context of neurodegenerative diseases, this compound has been shown to interact directly with amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. It effectively remodels toxic Aβ oligomers and fibrils into non-toxic aggregates, presenting a clear molecular target for further study. nih.gov Additionally, its ability to suppress P/Q-type Ca2+ channels and the CaMKII/synapsin I pathway points to a neuroprotective mechanism by inhibiting excessive glutamate (B1630785) release, a factor in several brain disorders. nih.gov

Other identified targets include MAPK3/ERK1, which is implicated in melanogenesis, and glycogen synthase kinase-3 (GSK3) in the malaria parasite, suggesting its potential application in skin conditions and infectious diseases, respectively. researchgate.netresearchgate.net

| Research Area | Potential Molecular Target | Associated Condition |

| Metabolic Disease | Glycogen synthase kinase, Glycogen phosphorylase, α-amylase, DPP IV | Diabetes Mellitus |

| Neurodegeneration | Amyloid-beta (Aβ) peptides, P/Q-type Ca2+ channels, CaMKII/synapsin I | Alzheimer's Disease, Glutamate Excitotoxicity |

| Dermatology | MAPK3/ERK1 | Hyperpigmentation |

| Infectious Disease | Glycogen synthase kinase-3 (GSK3) | Malaria |

Development of Advanced Delivery Systems in Preclinical Research

A significant hurdle in the clinical application of many flavonoids, including this compound, is their poor bioavailability. mnba-journal.com Future preclinical research will be crucial in developing advanced delivery systems to overcome this limitation. Nanotechnology, in particular, offers promising solutions. mnba-journal.com

Formulating the compound into nanoparticle-based systems is a key area of future development. Research on the parent compound, kaempferol (B1673270), has shown that nanosuspensions can dramatically improve oral bioavailability. researchgate.net By using techniques like high-pressure homogenization to reduce particle size, a kaempferol nanosuspension demonstrated a significant increase in absolute bioavailability in rats (38.17%) compared to the pure compound (13.03%). researchgate.net

These findings provide a strong rationale for applying similar nanotechnology-based strategies to this compound. The development of nano-formulations such as nanosuspensions, nanoemulsions, or solid lipid nanoparticles could enhance its solubility, dissolution rate, and ultimately its effectiveness in preclinical models. researchgate.net Furthermore, encapsulating the compound in nanocarriers could offer targeted delivery to specific tissues or cells, maximizing its therapeutic effect while minimizing potential off-target interactions. mnba-journal.com

Potential as a Lead Compound for Therapeutic Development

The diverse biological activities of this compound position it as a strong lead compound for the development of new therapeutics. A lead compound is a chemical starting point for the creation of a novel drug. The existing body of research provides compelling evidence for its potential across several disease areas.

Its demonstrated anti-tumor and antioxidant properties make it a candidate for oncological applications. nih.gov In one study, it exhibited significant inhibition of Ehrlich ascites carcinoma cell growth, suggesting its potential as a basis for new chemotherapeutic agents. nih.gov In the field of neurodegenerative disease, its ability to modulate the aggregation of amyloid-beta peptides makes it a promising molecule for the development of treatments for Alzheimer's disease. nih.gov

Furthermore, its inhibitory effects on key enzymes in diabetes and its neuroprotective actions against glutamate-induced toxicity highlight its potential for creating drugs for metabolic and neurological disorders. researchgate.netnih.gov The structural backbone of this compound can be modified through medicinal chemistry to optimize its potency, selectivity, and pharmacokinetic properties, paving the way for novel, more effective therapeutic agents. researchgate.net

| Therapeutic Area | Supporting Research Finding | Reference |

| Oncology | Inhibition of Ehrlich ascites carcinoma cell growth | nih.gov |

| Neurodegenerative Disease | Remodels toxic amyloid-beta oligomers and fibrils | nih.gov |

| Metabolic Disease | High binding affinity to enzymes regulating blood glucose | researchgate.net |

| Neurological Disorders | Inhibits excitotoxic glutamate release in cerebrocortical nerve terminals | nih.gov |

Integration with Omics Technologies in Mechanistic Studies

To fully elucidate the complex biological effects of this compound, future research must integrate advanced "omics" technologies. These high-throughput methods, including genomics, proteomics, and metabolomics, allow for a comprehensive, system-wide view of molecular changes induced by the compound. frontiersin.org

Network pharmacology, an approach that combines computational modeling with omics data, has already been used to identify gene networks and signaling pathways, such as those related to hyperpigmentation, that are modulated by this compound. researchgate.net Expanding this approach can uncover previously unknown mechanisms and molecular targets.

Proteomic studies can identify changes in protein expression and post-translational modifications within cells or tissues upon treatment, revealing the specific pathways affected. frontiersin.org Similarly, metabolomics can map the alterations in small-molecule metabolites, providing a functional readout of the compound's cellular impact. By integrating these multi-omics datasets, researchers can construct detailed models of the compound's mechanism of action, accelerating the process of drug discovery and development. frontiersin.org This holistic approach will be instrumental in translating basic research findings into targeted therapeutic strategies.

Q & A

Basic Research Questions

Q. How is kaempferol-3-O-alpha-L-rhamnoside structurally characterized using NMR spectroscopy?

- Methodological Answer : The compound is identified via 1H-NMR and 13C-NMR spectral analysis. Key features include:

- 1H-NMR : Signals at δ 6.19 (H-6) and δ 6.36 (H-8) for flavonoid glycoside protons; δ 7.76 (H-3’ & 5’) and δ 6.93 (H-2’ & 6’) for kaempferol aglycone.

- 13C-NMR : Anomeric carbon at δ 105.9 confirms the rhamnose moiety.

- These data align with literature references for this compound .

Q. What standardized assays are used to evaluate its antioxidant activity?

- Methodological Answer :

- DPPH Radical Scavenging : Compound activity is measured at concentrations (3.125–50 µg/mL) against BHT as a standard. Absorbance at 517 nm after 30-minute incubation calculates % scavenging:

Formula: [(A₀−A₁)/A₀] × 100. IC₅₀ values (14.6 µg/mL vs. BHT’s 1.45 µg/mL) quantify potency . - Erythrocyte Protection : AAPH-induced hemolysis assay evaluates inhibition at 50 µg/mL, with results compared to ascorbic acid .

- DNA Protection : Dose-dependent prevention of pUC19 plasmid DNA oxidative damage via agarose gel electrophoresis .

Q. Which experimental models are employed for assessing anti-tumor activity?

- Methodological Answer :

- In Vivo : Ehrlich ascites carcinoma (EAC) cells injected intraperitoneally in Swiss albino mice. Tumor growth inhibition (37.17–70.89% at 25–50 mg/kg) and hematological parameters (Hb, RBC, WBC) are monitored post-treatment .

- Morphological Analysis : DAPI staining detects apoptotic nuclear condensation in EAC cells after 7-day treatment .

Advanced Research Questions

Q. How does this compound induce apoptosis in EAC cells, and what molecular pathways are implicated?

- Methodological Answer :

- Apoptosis Markers : DAPI staining reveals nuclear condensation and membrane blebbing. Quantification via fluorescent microscopy shows dose-dependent increases in apoptotic cells (25–50 mg/kg) .

- Pathway Insights : Prior studies on MCF-7 cells suggest flavonoid glycosides inhibit cell growth via ROS-mediated pathways and mitochondrial dysfunction . Further proteomic or transcriptomic analyses (e.g., RNA-seq) are recommended to validate targets .

Q. Why does this compound show no significant effect on MDA levels in lipid peroxidation assays despite strong DPPH activity?

- Methodological Answer :

- Contradiction Analysis : While the compound effectively scavenges DPPH radicals (IC₅₀ = 14.6 µg/mL), its limited lipid solubility may reduce access to hydrophobic cell membranes, explaining poor MDA inhibition compared to hydrophilic ascorbic acid .

- Experimental Optimization : Use liposomal encapsulation or co-administration with permeability enhancers (e.g., Tween 80) to improve membrane interaction .

Q. How can researchers optimize in vivo dosing regimens to balance efficacy and toxicity?

- Methodological Answer :

- Dose-Response Studies : In EAC models, 50 mg/kg/day achieves 70.89% tumor inhibition with no reported hematological toxicity (e.g., Hb levels remain stable) .

- Pharmacokinetic Profiling : Monitor metabolite formation (e.g., afzelin and p-coumaric acid in plasma) to adjust dosing frequency .

- Safety Margins : Compare therapeutic indices (LD₅₀/ED₅₀) using acute toxicity studies in non-tumor-bearing mice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.